Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate

Antibacterial Acne vulgaris Minimum inhibitory concentration

Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate (CAS 93839-77-1), synonymously known as sodium tetrahydroabietate, is the fully hydrogenated sodium salt of the abietane-type diterpene resin acid tetrahydroabietic acid (THAA). With a molecular formula of C20H33NaO2 and a molecular weight of approximately 328.46 g/mol, this compound belongs to the perhydrophenanthrene carboxylate class.

Molecular Formula C20H33NaO2
Molecular Weight 328.5 g/mol
CAS No. 93839-77-1
Cat. No. B12691080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
CAS93839-77-1
Molecular FormulaC20H33NaO2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+]
InChIInChI=1S/C20H34O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1
InChIKeyLGMVLKTYFVXBLU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate (CAS 93839-77-1): Procurement-Grade Identity and Class Context


Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate (CAS 93839-77-1), synonymously known as sodium tetrahydroabietate, is the fully hydrogenated sodium salt of the abietane-type diterpene resin acid tetrahydroabietic acid (THAA) . With a molecular formula of C20H33NaO2 and a molecular weight of approximately 328.46 g/mol, this compound belongs to the perhydrophenanthrene carboxylate class [1]. It is derived from the catalytic hydrogenation of abietic acid—the principal resin acid constituent of pine rosin—which saturates the conjugated double bonds of the abietane skeleton, yielding a tricyclic diterpenoid surfactant with distinct physicochemical and biological properties compared to its unsaturated precursors .

Why Sodium Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate Cannot Be Substituted by Generic Rosin Soaps


Rosin-derived carboxylate salts are frequently treated as interchangeable anionic surfactants in procurement specifications; however, the degree of hydrogenation fundamentally alters both biological activity and chemical stability. Abietic acid and its sodium salt (sodium abietate, CAS 14351-66-7) retain conjugated diene unsaturation that renders them susceptible to air oxidation—a process that generates potent contact allergens including hydroperoxyabietic acid and 7-oxydehydroabietic acid [1]. In contrast, the fully saturated tetradecahydro scaffold of sodium tetrahydroabietate eliminates this oxidative degradation pathway, substantially reducing allergenic potential while preserving the core surfactant and anti-inflammatory functionalities [2]. The quantitative evidence below demonstrates that substitution with non-hydrogenated analogs compromises antibacterial potency, introduces sensitization risk, and impairs performance in oxidation-sensitive industrial processes.

Quantitative Differentiation Evidence for Sodium Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate Versus Comparators


MIC Against Propionibacterium acnes: 4- to 20-Fold Superiority Over Conventional Topical Antibacterials and Unsaturated Parent Acid

In a direct head-to-head comparison under standardized conditions, sodium tetrahydroabietate demonstrated an MIC of 5 ppm against Propionibacterium acnes standard strain ATCC 11827, representing a 4-fold potency advantage over its unsaturated parent abietic acid (MIC = 20 ppm), a 10-fold advantage over thioxolone (MIC = 50 ppm), and a 20-fold advantage over both isopropylmethylphenol and berberine chloride (each MIC = 100 ppm) [1]. The free acid tetrahydroabietic acid showed an even lower MIC of 3 ppm, indicating that the saturated scaffold—not the counterion—is the primary driver of this enhanced antibacterial activity [1].

Antibacterial Acne vulgaris Minimum inhibitory concentration

Inhibitory Band Diameter Against Propionibacterium avidum: +13% Larger Zone Than Abietic Acid

In a disc diffusion assay against Propionibacterium avidum ATCC 25577, sodium tetrahydroabietate produced an inhibitory band diameter of 17 mm, compared with 15 mm for abietic acid and 18 mm for tetrahydroabietic acid [1]. The 2 mm larger zone versus abietic acid represents a 13% absolute increase in growth inhibition diameter, confirming that the saturated scaffold maintains superior antibacterial diffusion characteristics in solid media [1].

Antibacterial Disc diffusion Propionibacterium avidum

Formulated Cosmetic Lotion Efficacy: +56% Larger Inhibitory Band Versus Placebo Formulation

When incorporated at 0.2 wt% into a cosmetic lotion, sodium tetrahydroabietate produced a P. acnes growth inhibitory band of 14 mm, compared with only 9 mm for the identical lotion formulation lacking the compound [1]. This 5 mm difference represents a 56% improvement in antibacterial performance attributable solely to the presence of sodium tetrahydroabietate in a fully formulated product matrix [1].

Cosmetic formulation Acne Preserved efficacy

Preserved Anti-Inflammatory Activity with Reduced Allergenicity Versus Abietic Acid: Functional Equivalence Without the Sensitization Liability

In LPS-activated RAW264.7 macrophages, tetrahydroabietic acid (THAA, the free acid form of the target compound) inhibited production of nitric oxide (NO), prostaglandin E2 (PGE2), IL-1β, IL-6, and TNF-α across a concentration range of 5–40 µM, with anti-inflammatory effects described as 'almost identical' to those of abietic acid (AA) [1]. Critically, hydrogenation of the conjugated double bonds of AA to yield THAA decreases susceptibility to air oxidation, the process that converts the weak contact allergen AA into potent oxidized sensitizers such as hydroperoxyabietic acid [1][2]. In guinea pig maximization testing, hydrogenated rosin showed no eliciting activity in animals induced with unmodified rosin, and a marked decrease in allergy frequency was observed in colophony-allergic patients patch-tested with hydrogenated versus unmodified rosin [2]. THAA itself was classified as a weak sensitizer alongside abietic acid in controlled sensitization studies, but—unlike abietic acid—does not generate stronger sensitizers upon air exposure [3].

Anti-inflammatory Contact allergenicity Oxidative stability

Emulsion Polymerization Performance: Linear Rate-Concentration Response Without the Retardation Caused by Unsaturated Rosin Soaps

In GR-S (government rubber-styrene) emulsion polymerization at 50°C, sodium tetrahydroabietate exhibited a linear relationship between emulsifier concentration (1–10 parts per 100 parts monomer) and average polymerization rate, with no evidence of inhibition or retardation [1]. By contrast, sodium abietate—containing conjugated diene unsaturation—retarded or inhibited polymerization when admixed with sodium dehydroabietate; even small amounts of sodium abietate markedly lowered polymerization activity [1]. The study concluded that resin acid soaps 'without aliphatic unsaturation showed the greatest activity in emulsion polymerization' [1]. Below a critical concentration of approximately 1 part soap per 100 parts monomer, the polymerization rate with sodium tetrahydroabietate fell off rapidly, defining a practical lower usage limit [1].

Emulsion polymerization Surfactant GR-S rubber

Priority Application Scenarios for Sodium Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate Based on Quantitative Evidence


Anti-Acne Dermatological and Cosmetic Formulations Requiring Low Allergenicity

With an MIC of 5 ppm against P. acnes—4-fold superior to abietic acid and 20-fold superior to isopropylmethylphenol [1]—and demonstrated efficacy at just 0.1–0.5 wt% in fully formulated lotions, creams, and cleansing foams [1], sodium tetrahydroabietate is ideally suited for leave-on and rinse-off anti-acne products. Its hydrogenated scaffold eliminates the oxidative generation of potent sensitizers that plague unsaturated rosin derivatives, making it the preferred choice for formulations targeting sensitive or compromised skin where contact allergenicity risk must be minimized [2][3].

Emulsion Polymerization Processes Demanding Predictable Surfactant Kinetics

In synthetic rubber, latex, and adhesive emulsion polymerizations, sodium tetrahydroabietate delivers a linear polymerization rate response to emulsifier concentration across a practical 1–10 parts per hundred monomer range, free from the retardation effects observed with sodium abietate [4]. This enables reliable process scale-up and consistent product quality in GR-S-type and related emulsion systems, where unsaturated rosin soaps introduce unacceptable kinetic variability [4].

Anti-Inflammatory Personal Care Products Where Abietic Acid Derivatives Are Desired but Oxidation Stability Is Critical

Sodium tetrahydroabietate retains the full anti-inflammatory activity profile of abietic acid—inhibiting NO, PGE2, IL-1β, IL-6, and TNF-α production in activated macrophages through NF-κB pathway suppression at 5–40 µM [2]—while eliminating the progressive oxidative allergenicity that limits the shelf life and safety profile of abietic acid-based formulations [2][3]. This makes it the rational procurement choice for anti-inflammatory cosmetic or quasi-drug products requiring long-term chemical stability without preservative strategies to block oxidation.

Research-Grade Antibacterial Reference Standard for Diterpenoid Structure-Activity Relationship Studies

The availability of directly comparable MIC and disc diffusion data for sodium tetrahydroabietate, tetrahydroabietic acid, abietic acid, and conventional antibacterials (isopropylmethylphenol, berberine chloride, thioxolone) within a single controlled study [1] establishes this compound as a well-characterized reference material for structure-activity relationship investigations into the role of diterpene skeleton saturation in antibacterial potency. The 4-fold MIC differential between the saturated sodium salt and its unsaturated parent acid provides a clean pharmacological contrast for mechanistic studies.

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